
Huperzine A
描述
Huperzine-A is a naturally occurring sesquiterpene alkaloid compound extracted from the Chinese club moss Huperzia serrata . It has been traditionally used in Chinese medicine for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Huperzine-A can be extracted from Huperzia serrata using various methods. One common method involves ultrasonic extraction with tartaric acid solution, followed by filtration, chloroform extraction, and crystallization . Additionally, synthetic routes have been developed, including the chemical synthesis of (±)-huperzine A mixture, which is then separated into its enantiomers using chiral acid salts and organic solvents .
化学反应分析
Huperzine-A undergoes several types of chemical reactions, including cyclization, oxidation, and reduction processes . Common reagents used in these reactions include chloroform, tartaric acid, and various organic solvents . The major products formed from these reactions are typically the purified forms of huperzine-A, which can be further used in pharmaceutical applications .
科学研究应用
Pharmacological Properties
Huperzine A is primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, HupA increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning processes.
Key Pharmacological Effects:
- Cholinergic Mechanism: Increases synaptic acetylcholine levels through AChE inhibition .
- Neuroprotective Effects: Exhibits antioxidant properties and protects neurons from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's pathology .
- Wnt/β-Catenin Signaling Activation: Enhances signaling pathways that are involved in neuronal survival and differentiation, potentially reducing amyloidosis in AD .
Alzheimer's Disease
This compound has been extensively studied for its efficacy in treating Alzheimer's disease. Clinical trials have demonstrated significant improvements in cognitive function, memory, and daily living activities among patients with AD who received HupA compared to placebo groups.
Clinical Findings:
- A double-blind, placebo-controlled trial involving 103 patients showed significant improvements in cognitive scores after HupA administration .
- Long-term use has been associated with minimal side effects, making it a favorable option for chronic treatment .
Other Cognitive Disorders
Beyond Alzheimer's disease, this compound has shown promise in treating other cognitive impairments:
- Vascular Dementia: Studies indicate that HupA may improve memory and cognitive functions in patients with vascular dementia .
- Schizophrenia: Research suggests potential benefits in managing cognitive deficits associated with schizophrenia due to its cholinergic effects .
Case Studies and Research Findings
作用机制
Huperzine-A exerts its effects primarily by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, huperzine-A increases acetylcholine levels in the brain, enhancing cognitive function and memory . Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation .
相似化合物的比较
Huperzine-A is often compared to other acetylcholinesterase inhibitors such as galantamine and donepezil . While all three compounds inhibit acetylcholinesterase, huperzine-A is unique in its natural origin and its additional neuroprotective properties . Other similar compounds include serrat-14-en-3β,21α,29-triol and 5,5′-dihydroxy-2′,4′-dimethoxyflavone-7-O-β-d-(6″-O-Z-p-coumaroyl)-glucopyranoside, which are also derived from Huperzia serrata .
生物活性
Huperzine A (HupA) is a natural alkaloid derived from the Chinese herb Huperzia serrata. It has garnered significant attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's Disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.
This compound primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, HupA increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Key Mechanisms:
- Inhibition of Aβ Pathway : HupA has been shown to reduce amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's pathology. In preclinical studies involving APP/PS1 transgenic mice, treatment with HupA significantly decreased Aβ plaque numbers in both the cortex and hippocampus (p < 0.00001) .
- Neuroprotective Effects : HupA exhibits protective properties against oxidative stress and apoptosis induced by various neurotoxic agents. This includes enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels .
- Regulation of Neurotrophic Factors : HupA upregulates nerve growth factor (NGF) and its receptors, which are crucial for neuronal survival and growth .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a prolonged half-life. Studies indicate that HupA has a high oral bioavailability and can penetrate the blood-brain barrier effectively.
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | High |
Half-life | Moderate |
Distribution | Widely distributed in tissues |
HupA's pharmacokinetics have been assessed in various animal models and healthy human volunteers, demonstrating consistent absorption rates and minimal toxicity .
Clinical Efficacy
Numerous clinical trials have investigated the efficacy of this compound in improving cognitive function among elderly patients and those with AD.
Case Studies:
- Phase IV Clinical Trials : In trials conducted in China, HupA significantly improved memory deficits in elderly individuals with benign senescent forgetfulness and patients with Alzheimer's disease. The studies reported minimal peripheral cholinergic side effects .
- Cognitive Performance Improvement : A systematic review indicated that HupA could enhance cognitive performance across multiple studies involving various patient populations .
Research Findings
Recent studies employing systems biology tools have identified over 100 targets modulated by this compound, affecting numerous biological processes related to neuroprotection and cognitive enhancement. Notably, it was predicted to regulate 873 biological processes with significant implications for AD treatment .
Summary of Biological Processes Regulated by this compound:
Biological Process | Description |
---|---|
Cholinergic Transmission | Enhances acetylcholine availability |
Neuroprotection | Reduces oxidative stress and apoptosis |
Amyloid Plaque Reduction | Decreases formation of Aβ plaques |
Antioxidant Activity | Increases activity of antioxidant enzymes |
属性
IUPAC Name |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-QDEBKDIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115670 | |
Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120786-18-7, 103735-86-0, 102518-79-6 | |
Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120786-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fordine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-Huperzine A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。